6,7-dimethoxy-2-[(2-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline -

6,7-dimethoxy-2-[(2-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3591233
CAS Number:
Molecular Formula: C17H18N2O6S
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • σ2 receptor ligands: Some derivatives exhibit high affinity for σ2 receptors, which are implicated in various central nervous system disorders. []
  • Multidrug resistance reversers: Certain derivatives act as P-glycoprotein (P-gp) modulators, potentially overcoming drug resistance in cancer treatment. [, ]
  • Anticonvulsants: Several derivatives demonstrate anticonvulsant properties in animal models of epilepsy. [, ]
  • Analgesics: Some derivatives possess analgesic properties, potentially offering an alternative to opioid-based painkillers. []
  • Antibacterial agents: Certain derivatives exhibit antibacterial activity against various bacterial strains. []
  • Bradycardic agents: Some derivatives display potent bradycardic activity, making them potential candidates for treating heart conditions like tachycardia. []
Synthesis Analysis
  • Pomeranz–Fritsch–Bobbitt cyclization: This classic method utilizes a benzylamine derivative and an aldehyde or ketone to construct the tetrahydroisoquinoline core. []
  • Petasis reaction: This multicomponent reaction involves an amine, a carbonyl compound, and a boronic acid, offering versatility in introducing substituents. []
  • Acid-promoted cyclization: This method can be used to cyclize appropriately substituted precursors to form the tetrahydroisoquinoline core. []
  • Electrochemical oxidation: This method can be employed to generate reactive intermediates that undergo cyclization to form the desired product. []
Molecular Structure Analysis
  • X-ray crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule. [, , , , , , , , , ]
  • NMR spectroscopy: This technique offers insights into the connectivity and spatial relationships of atoms within the molecule. [, , , ]
  • Computational methods: Techniques like density functional theory (DFT) calculations can be used to predict and analyze molecular geometries, electronic structures, and properties. []
Mechanism of Action
  • For σ2 receptor ligands: The mechanism likely involves binding to the σ2 receptor, potentially modulating its downstream signaling pathways. []
  • For P-gp modulators: The mechanism likely involves interaction with the P-gp transporter, potentially inhibiting its efflux function and restoring drug sensitivity in resistant cells. [, ]
  • For anticonvulsants: The mechanism might involve modulation of neurotransmitter systems, such as antagonism of AMPA receptors. []
Applications
  • Drug discovery and development: These compounds serve as lead structures for developing new drugs targeting various diseases, including central nervous system disorders, cancer, epilepsy, and cardiovascular diseases. [, , , , , , ]
  • Chemical probes: These derivatives can be used as tools to investigate the function of specific biological targets, such as σ2 receptors, P-gp transporters, and AMPA receptors. [, , , ]

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound displayed excellent binding affinity and subtype selectivity for σ2 receptors, exceeding the affinity of the desmethyl analogue. [] In vivo PET studies revealed high brain uptake, specifically in the cortex and hypothalamus. [] The compound showed potential as a PET radiotracer for imaging σ2 receptor function in the central nervous system. []

6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and ester isosteres

  • Compound Description: This series of derivatives, containing amide and ester functionalities, exhibited significant activity as P-glycoprotein (P-gp) modulators. [, ] These compounds showed high selectivity for P-gp over other ABC transporters like MRP-1 and BCRP. [, ] Some ester derivatives within this series also displayed activity towards BCRP. []

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibited sedative-anxiolytic properties when administered to mice at doses of 10 and 20 mg/kg. []

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was synthesized enantiospecifically from (+)-(S)-2-methylamino-1-phenylethanol (halostachine) through acid-promoted cyclization. [, ] The reaction proceeded with retention of configuration, resulting in the homochiral (+)-(R)-enantiomer. [, ]

1-(p-Chlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (I-K-1)

  • Compound Description: This isoquinoline derivative exhibited analgesic properties, but its addiction liability was also investigated. [] While it showed weak opioid-like effects at high doses and could partially suppress morphine withdrawal symptoms, it was significantly less potent than codeine. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a potent “funny” If current channel (If channel) inhibitor developed for treating stable angina and atrial fibrillation. [, , , , , , ] It is extensively metabolized, and its metabolites, including YM-252124, exhibit varying degrees of inhibitory effects on If channels. [, ] YM758 displays long-term retention in the eyeballs and thoracic aorta, attributed to binding to melanin and elastin, respectively. [, , , ]

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was explored as a precursor for synthesizing dibenzo[b,f]cycloheptane derivatives. [] Attempts to obtain the corresponding 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts through anodic oxidation were successful. []

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibited moderate antibacterial activity against various bacterial strains, including Bacillus cerus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. []

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds was investigated for their anticonvulsant activity, particularly against audiogenic seizures in DBA/2 mice. [, ] The structure-activity relationship studies identified 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a promising candidate with significant anticonvulsant activity. []

2-(2-Hydroxyethyl)-1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a 1-aryl-2-hydroxyethyl-1,2,3,4-tetrahydroisoquinoline derivative that displays unique crystallographic properties. [] Its crystal structure exhibits pseudosymmetry due to the presence of two molecules in the asymmetric unit, related by pseudo-translation with slight conformational differences. []

(±)-6,7-Dimethoxy-1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was efficiently synthesized through the cyclization of a dimethylacetal intermediate under acidic conditions. []

2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibited a unique crystal structure stabilized by C—H…O hydrogen bonds and C–H…π interactions. []

2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as a versatile intermediate in the synthesis of more complex tetrahydroisoquinoline derivatives. [, , ] Its preparation utilizes readily available starting materials and involves a practical and scalable synthetic route. []

2-(2-Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: The crystal structure of this compound reveals a non-planar N-containing ring adopting a flattened boat conformation. [] Intermolecular C—H⋯O hydrogen bonds contribute to the stability of the crystal structure. []

2-(2-Chloroacetyl)-6,7-dimethoxy-1-(phenoxymethyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: The crystallographic analysis of this compound reveals a non-planar N-containing six-membered ring adopting a twist conformation. [] The molecule exhibits a pseudo-twofold axis and a dihedral angle of 83.02 (1)° between the two benzene rings. []

(±)-Ethyl 6,7-dimethoxy-1-(1H-pyrrol-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

  • Compound Description: This compound exhibits a significant dihedral angle between the pyrrolyl and quinolinyl fragments in its crystal structure. [] Intramolecular and intermolecular hydrogen bonds contribute to the stability of the molecular geometry. []

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of derivatives demonstrated potent activity in reversing P-glycoprotein (P-gp) mediated multidrug resistance. [] Notably, compound 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide exhibited high potency (EC50=127.5±9.1 nM) and low cytotoxicity, highlighting its potential as a safe and effective P-gp modulator. []

1-(3,4,5-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and 1-(3,5-Dimethoxy-4-hydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: These tetrahydroisoquinoline derivatives were investigated for their inhibitory effects on catechol-O-methyltransferase (COMT) activity. []
  • Compound Description: This series of homologous compounds were investigated for their circulatory and smooth muscle effects, as well as their toxicity profiles. [] The study revealed that toxicity increased with the length of the 2-alkyl chain and that the 6,7-dimethoxy derivatives were the most toxic. []

2-(3-Piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: This class of compounds was explored for their potential as bradycardic agents. [] The research revealed that the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline scaffold is essential for potent in vitro activity. [] Additionally, the presence of at least one methoxy group at the 6- or 7-position of the tetrahydroisoquinoline ring significantly contributes to in vitro potency. []

6,7-Dimethoxy-1-halobenzyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds, synthesized from readily available starting materials, provides a foundation for exploring diverse substitutions on the tetrahydroisoquinoline scaffold. []

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: This compound exhibits tumor-specific cytotoxic activity, particularly against human oral squamous cell carcinoma cell lines. []

Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

  • Compound Description: This compound demonstrated tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines. [] Its structure features both ethoxycarbonyl and benzyloxycarbonyl groups, contributing to its specific cytotoxic profile. []

2-(1,4-Benzodioxan-2-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: These compounds were synthesized and evaluated for their effects on platelet aggregation and alpha-adrenoceptors. []

(4RS)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound exhibits conformational flexibility in its crystal structure, with the methoxy groups coplanar with the benzene ring and the phenyl ring rotating out of conjugation with the isoquinoline system. []

2-Chloroacetyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound forms one-dimensional chains in its crystal structure through C—H⋯O interactions. []

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound serves as a precursor for synthesizing novel chiral catalysts and exhibits a half-boat conformation for its N-containing six-membered ring. []

(1R,3S)-N-Benzhydryl-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbothioamide

  • Compound Description: This compound, with a confirmed R,S configuration at the 1- and 3-positions, exhibits a half-chair conformation for its heterocyclic ring. [] The crystal packing is characterized by alternating chains of molecules with aligned phenyl rings. []

(1S,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound, featuring a half-chair conformation for its heterocyclic ring, forms a three-dimensional network within its crystal structure through intermolecular C—H⋯O interactions. []

Properties

Product Name

6,7-dimethoxy-2-[(2-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6,7-dimethoxy-2-(2-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

Molecular Formula

C17H18N2O6S

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C17H18N2O6S/c1-24-15-9-12-7-8-18(11-13(12)10-16(15)25-2)26(22,23)17-6-4-3-5-14(17)19(20)21/h3-6,9-10H,7-8,11H2,1-2H3

InChI Key

FZYKYMKRAIRXJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.